Cyanophos
Overview
Description
Cyanophos, also known as O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide. It is a yellow to reddish-yellow transparent liquid used primarily as an insecticide and avicide. This compound is known for its effectiveness against pests such as rice stem borers and house flies . It functions as a cholinesterase inhibitor, disrupting the nervous systems of insects .
Mechanism of Action
Target of Action
Cyanophos is an organophosphorus insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting AChE, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .
Mode of Action
This compound acts as a cholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an excess of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a range of symptoms, including muscle contractions and potentially fatal paralysis .
Biochemical Pathways
This compound primarily affects the cholinergic pathway by inhibiting the AChE enzyme . This inhibition disrupts the normal function of the nervous system, leading to a variety of downstream effects. For example, it can cause overstimulation of muscles and glands controlled by the parasympathetic nervous system . Additionally, this compound has been found to inhibit biological pathways such as photosynthesis and mitochondrial electron transport in plants .
Pharmacokinetics
This compound is characterized by a low aqueous solubility and is quite volatile . These properties suggest that it may be rapidly absorbed and distributed throughout the body following exposure. Detailed information about its absorption, distribution, metabolism, and excretion (adme) properties is currently lacking .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the nervous system, causing symptoms such as muscle contractions, tremors, and potentially fatal paralysis . In the environment, this compound can have a toxic effect on non-target organisms, including fish, algae, and daphnia .
Action Environment
This compound is slightly mobile based on its chemical properties . Its volatility suggests that it can be easily transported in the environment, potentially affecting non-target areas and organisms . Environmental factors such as temperature, pH, and soil composition can influence its stability, degradation rate, and overall efficacy .
Biochemical Analysis
Biochemical Properties
Cyanophos interacts with the enzyme cholinesterase, inhibiting its activity . This interaction is crucial for its function as an insecticide. Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the nervous system. By inhibiting cholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual death of the insect .
Cellular Effects
This compound can enter the body via inhalation, ingestion, and contact with the skin and eyes . Once inside the body, it can have various effects on cells. It can interfere with cell signaling pathways related to the nervous system by inhibiting the breakdown of acetylcholine . This can lead to overstimulation of nerve cells and disruption of normal cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme cholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the nervous system. The excess acetylcholine overstimulates nerve cells, leading to the symptoms of poisoning .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, Plantago major L., a plant species, has been shown to significantly reduce this compound in water over a period of 9 days . This suggests that this compound may degrade over time in certain environments, potentially reducing its long-term effects on cellular function .
Metabolic Pathways
This compound is part of the chemical class of organophosphorus compounds . Specific metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, were not found in the available literature.
Transport and Distribution
This compound is a low aqueous solubility compound, quite volatile and based on its chemical properties, it is slightly mobile . It can enter the body via inhalation, ingestion, and contact with the skin and eyes . Specific information on how this compound is transported and distributed within cells and tissues was not found in the available literature.
Subcellular Localization
Given its role as a cholinesterase inhibitor, it is likely that it interacts with enzymes in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanophos can be synthesized through the reaction of 4-cyanophenol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Cyanophos undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-cyanophenol and dimethyl phosphorothioic acid.
Oxidation: this compound can be oxidized to form its oxon analog, which is more toxic than the parent compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can facilitate the oxidation of this compound.
Major Products Formed:
Hydrolysis: 4-cyanophenol and dimethyl phosphorothioic acid.
Oxidation: this compound oxon.
Scientific Research Applications
Cyanophos has several applications in scientific research:
Comparison with Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Chlorpyrifos: Widely used organophosphate with broader insecticidal activity.
Uniqueness of Cyanophos: this compound is unique due to its specific use against rice stem borers and house flies, and its relatively lower toxicity to mammals compared to other organophosphates like parathion . Its chemical structure, featuring a cyanophenyl group, distinguishes it from other organophosphates and contributes to its specific insecticidal properties .
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO3PS/c1-11-14(15,12-2)13-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKHCCSZFPSHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NO3PS | |
Record name | CYANOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041806 | |
Record name | Cyanophos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanophos is a yellow to reddish-yellow transparent liquid. Used as an insecticide against rice stem borers and house flies. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow to reddish-yellow transparent liquid; Rapidly decomposed by light and alkalinity; mp = 14-15 deg C; [Merck Index] Colorless liquid; [MSDSonline] | |
Record name | CYANOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanophos | |
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Boiling Point |
246 to 248 °F at 0.09 mmHg Decomposes (EPA, 1998), 119-120 °C (decomp) at 0.09 mm Hg | |
Record name | CYANOPHOS | |
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Record name | CYANOPHOS | |
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Flash Point |
104 °C | |
Record name | CYANOPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility: 46 mg/l water at 30 °C; 27 g/kg hexane at 20 °C /Technical grade/, Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene., In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C., Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene., In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C. | |
Record name | CYANOPHOS | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.255 to 1.265 at 77 °F H2O = 1 (EPA, 1998), 1.255-1.265 at 25 °C | |
Record name | CYANOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYANOPHOS | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0008 mmHg at 68 °F (EPA, 1998), 0.000788 [mmHg], Vapor pressure: 105 mPa at 20 °C /Technical grade/, 105 mPa at 20 °C | |
Record name | CYANOPHOS | |
Source | CAMEO Chemicals | |
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Record name | Cyanophos | |
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Mechanism of Action |
Cholinesterase inhibitor, The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for CYANOPHOS (8 total), please visit the HSDB record page. | |
Record name | CYANOPHOS | |
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Color/Form |
Yellow to reddish-yellow transparent liquid, Clear amber liquid | |
CAS No. |
2636-26-2 | |
Record name | CYANOPHOS | |
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URL | https://cameochemicals.noaa.gov/chemical/4934 | |
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Record name | Cyanophos | |
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Record name | Cyanophos [BSI:ISO] | |
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Record name | Cyanophos | |
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Record name | CYANOPHOS | |
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Record name | CYANOPHOS | |
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Melting Point |
57 to 59 °F (EPA, 1998), 14-15 °C | |
Record name | CYANOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYANOPHOS | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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